N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 3-chloro-4-fluorophenyl group at the N-position and a 4-(3-methylphenyl)piperazine-1-sulfonyl substituent at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c1-15-3-2-4-17(13-15)26-8-10-27(11-9-26)32(29,30)20-7-12-31-21(20)22(28)25-16-5-6-19(24)18(23)14-16/h2-7,12-14H,8-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDPHVLHFCTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene core substituted with a sulfonamide group and a piperazine moiety. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological profile. Its molecular formula is , with a molecular weight of approximately 347.8144 g/mol .
Research indicates that the compound exhibits activity against various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The sulfonamide group plays a crucial role in inhibiting specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those linked to serotonin pathways, suggests potential applications in neuropharmacology.
Antimicrobial Activity
Recent studies have demonstrated that the compound possesses significant antimicrobial properties. It has shown efficacy against several bacterial strains, particularly those resistant to conventional antibiotics. For instance, it was evaluated for its activity against Mycobacterium tuberculosis, revealing promising results with IC50 values indicating effective inhibition .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reported that it effectively inhibits the growth of various cancer cell lines, including those associated with breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study 1: Antitubercular Activity
A study focused on the design and synthesis of related compounds demonstrated that derivatives of this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Ra. Among tested derivatives, some showed IC50 values ranging from 1.35 to 2.18 μM, indicating high potency .
Study 2: Anticancer Efficacy
In another investigation, the compound was tested on human cancer cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations as low as 10 μM, with mechanisms involving modulation of apoptotic pathways and inhibition of key survival signals .
Data Summary Table
| Study | Target | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | M. tuberculosis | 1.35 - 2.18 | Enzymatic inhibition | Significant activity against resistant strains |
| Study 2 | Cancer cell lines | 10 | Apoptosis induction | Effective across multiple cancer types |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacological Effects
Compounds containing piperazine moieties, such as this one, have been studied for their neuropharmacological effects. They are known to act on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The specific piperazine structure in this compound suggests potential applications in managing conditions like depression and anxiety .
Antimicrobial Properties
The sulfonamide group present in the compound has been associated with antimicrobial activity. Research into sulfonamide derivatives indicates effectiveness against various bacterial strains, making this compound a candidate for developing new antibiotics .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Coupling with piperazine derivatives.
These synthetic pathways are crucial for optimizing yield and purity for pharmaceutical applications .
Formulation Strategies
The formulation of this compound into dosage forms is essential for its therapeutic efficacy. Techniques such as amorphous solid dispersions have been explored to enhance solubility and bioavailability, which are critical factors for effective drug delivery .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Discovery
Compound 4 (EGFR Inhibitor)
- Structure: (2S,4R)-1-((S)-2-(4-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-4-oxobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
- Comparison :
- Shared Features : Both compounds include the N-(3-chloro-4-fluorophenyl) group and a piperazine moiety.
- Key Differences : Compound 4 uses a quinazoline core (common in EGFR inhibitors) instead of a thiophene ring. The sulfonyl group in the target compound is replaced by a propoxy linker in Compound 3.
- Functional Impact : The quinazoline core in Compound 4 enhances binding to EGFR’s kinase domain, while the thiophene-sulfonyl group in the target compound may favor solubility or alternative target interactions.
N-[1-[[(3-Chloro-4-fluorophenyl)amino]carbonyl]-2-methylpropyl]-2-thiophenecarboxamide (Entry 1104640-07-4)
- Structure : A thiophene-2-carboxamide derivative with a branched alkyl substituent .
- Comparison :
- Shared Features : Both compounds have a thiophene-carboxamide backbone and a 3-chloro-4-fluorophenyl group.
- Key Differences : The target compound’s piperazinyl-sulfonyl group is absent here, replaced by a 2-methylpropyl chain.
- Functional Impact : The sulfonyl-piperazine group in the target compound likely improves binding to polar active sites (e.g., kinases or GPCRs), whereas the alkyl chain in 1104640-07-4 may enhance lipophilicity and membrane permeability.
Sulfonylurea Pesticides
Fluazuron and Diflubenzuron
- Structures : Benzamide derivatives with sulfonylurea linkages .
- Comparison :
- Shared Features : Sulfonyl groups and aromatic carboxamide backbones.
- Key Differences : Pesticides incorporate triazine or trifluoromethylpyridine groups instead of thiophene or piperazine.
- Functional Impact : Sulfonylureas in pesticides inhibit chitin synthesis in insects, whereas the target compound’s piperazine-thiophene system may target mammalian enzymes (e.g., kinases or proteases).
Structural and Conformational Analysis
provides bond connectivity data for a related thiophene-sulfonyl compound, highlighting:
- Key Dihedral Angles :
- Impact on Bioactivity : Conformational rigidity from these angles may enhance target selectivity compared to flexible analogs like Compound 4.
Data Table: Comparative Analysis
Research Implications
The target compound’s unique combination of a thiophene core, sulfonyl-piperazine group, and halogenated aryl moiety positions it as a candidate for further studies in kinase inhibition or GPCR modulation. Comparative data suggest that:
- Optimization Strategies : Introducing electron-withdrawing groups (e.g., methoxy or trifluoromethyl) could enhance target affinity, as seen in Compound 4 and fluazuron .
- Synthetic Challenges : The sulfonyl-piperazine linkage may require careful optimization to balance solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
